![molecular formula C13H17NO B178009 1-Benzylpiperidine-3-carbaldehyde CAS No. 145022-00-0](/img/structure/B178009.png)
1-Benzylpiperidine-3-carbaldehyde
Overview
Description
1-Benzylpiperidine-3-carbaldehyde is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .
Molecular Structure Analysis
The molecular structure of 1-Benzylpiperidine-3-carbaldehyde can be represented by the SMILES stringO=CC1CCCN(C1)Cc2ccccc2
. This indicates that the molecule contains a benzylpiperidine ring with a carbaldehyde group attached. Physical And Chemical Properties Analysis
1-Benzylpiperidine-3-carbaldehyde is a solid compound . Its exact physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Scientific Research Applications
Alzheimer’s Disease Treatment
1-Benzylpiperidine-3-carbaldehyde: is a key intermediate in the synthesis of Donepezil , a widely used medication for treating Alzheimer’s disease (AD). Donepezil acts as a selective acetylcholinesterase inhibitor, enhancing cholinergic function by increasing the concentration of acetylcholine in the brain . The compound’s role in the synthesis of Donepezil highlights its importance in the management of neurodegenerative disorders.
Synthesis of Cholinesterase Inhibitors
Beyond Donepezil, 1-Benzylpiperidine-3-carbaldehyde serves as a starting point for the synthesis of a variety of cholinesterase inhibitors. These compounds are crucial for treating diseases characterized by a deficiency in neurotransmitter acetylcholine, such as myasthenia gravis and glaucoma .
Chemical Library Construction
Sigma-Aldrich notes that 1-Benzylpiperidine-3-carbaldehyde is provided to early discovery researchers as part of a collection of unique chemicals . This indicates its use in constructing chemical libraries for high-throughput screening, aiding in the discovery of new drugs.
Multicomponent Reaction Applications
While not directly related to 1-Benzylpiperidine-3-carbaldehyde , the use of similar carbaldehyde compounds in multicomponent reactions suggests potential applications in sustainable chemistry practices. These reactions are valuable for assembling pharmaceutically interesting scaffolds with minimal waste .
Eco-Friendly Synthetic Strategies
Researchers are exploring eco-friendly synthetic strategies that utilize 1-Benzylpiperidine-3-carbaldehyde . These methods aim to reduce the use of hazardous chemicals and promote greener approaches to pharmaceutical synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzylpiperidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLGEGLTEVHHOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439964 | |
Record name | 1-benzylpiperidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidine-3-carbaldehyde | |
CAS RN |
145022-00-0 | |
Record name | 1-benzylpiperidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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